N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide
Description
Properties
IUPAC Name |
N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-3,4-dihydro-2H-quinolin-6-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O4S2/c1-29-22(8-11-30-14-22)13-23-19(26)20(27)24-16-6-7-17-15(12-16)4-2-9-25(17)21(28)18-5-3-10-31-18/h3,5-7,10,12H,2,4,8-9,11,13-14H2,1H3,(H,23,26)(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQZUGEOUSSKYBB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CCSC1)CNC(=O)C(=O)NC2=CC3=C(C=C2)N(CCC3)C(=O)C4=CC=CS4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the thiophene and tetrahydroquinoline intermediates, followed by their coupling through an oxalamide linkage. Common synthetic methods include:
Gewald Reaction: This involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester to form aminothiophene derivatives.
Paal-Knorr Synthesis: This method condenses 1,4-dicarbonyl compounds with phosphorus pentasulfide to form thiophene derivatives.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups can be reduced to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene and quinoline rings.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nucleophiles like amines and thiols.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and substituted thiophene and quinoline derivatives .
Scientific Research Applications
N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: Enzymes, receptors, and ion channels.
Pathways: Modulation of signaling pathways involved in inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
The compound’s structural analogs can be categorized based on shared motifs: ethanediamide linkages, thiophene derivatives, and tetrahydroquinoline or oxazolidine systems. Key comparisons are outlined below:
Structural Analog: N-[2-(3,4-Dimethoxyphenyl)ethyl]-N′-{[3-(Thiophene-2-sulfonyl)-1,3-Oxazolidin-2-yl]methyl}Ethanediamide
- Key Similarities :
- Key Differences: Oxazolidine ring (5-membered) vs. tetrahydroquinoline (6-membered fused ring) in the target compound. Sulfonyl group introduces stronger electron-withdrawing effects compared to the carbonyl group in the target compound, affecting electronic distribution and reactivity .
Structural Analog: N,N’-Pentane-1,5-diylbis[N-(3-Methoxybenzyl)Thiophene-2-carboxamide]
- Key Similarities :
- Key Differences :
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The target compound’s synthesis likely involves multi-step reactions, as seen in analogs (e.g., refluxing with triethylamine in acetonitrile for amide bond formation ).
- Structure-Activity Relationships (SAR): The tetrahydroquinoline moiety may enhance binding to hydrophobic pockets in biological targets compared to smaller oxazolidine systems . The methoxythiolan group’s sulfur atom could improve metabolic stability relative to purely hydrocarbon substituents .
- Unresolved Questions: No data on solubility, bioavailability, or target affinity are available for the compound, limiting direct pharmacological inferences.
Biological Activity
The compound N-[(3-methoxythiolan-3-yl)methyl]-N'-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]ethanediamide is a complex organic molecule that integrates various functional groups known for their biological activities. This article explores its biological activity, focusing on its potential therapeutic applications, mechanism of action, and relevant case studies.
Chemical Structure
The molecular structure of the compound can be broken down into key components:
- A thiophene ring, which is often associated with biological activity due to its electron-rich nature.
- A tetrahydroquinoline moiety, known for its role in various pharmacological activities.
- A methoxythiolan side chain that may enhance solubility and bioavailability.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. Preliminary studies suggest that it may act as an inhibitor of nitric oxide synthase (NOS), particularly neuronal NOS (nNOS). This inhibition can lead to reduced production of nitric oxide, a signaling molecule involved in various physiological processes.
Inhibition of Nitric Oxide Synthase
Research has demonstrated that compounds structurally similar to the target compound exhibit significant inhibitory effects on nNOS. For instance, a study identified several tetrahydroquinoline derivatives that displayed potent nNOS inhibition, with IC50 values in the low micromolar range . The selectivity of these compounds for nNOS over endothelial NOS (eNOS) suggests potential therapeutic applications in treating conditions such as neuropathic pain and migraines.
| Compound | IC50 (nNOS) | Selectivity Ratio (nNOS/eNOS) |
|---|---|---|
| Compound A | 0.58 µM | 6-fold |
| Compound B | 0.93 µM | 10-fold |
| Target Compound | TBD | TBD |
Anti-inflammatory Properties
In addition to its role as an nNOS inhibitor, the compound may exhibit anti-inflammatory properties. Studies on related compounds have shown that they can reduce hyperalgesia and allodynia in animal models of neuropathic pain . This suggests that the target compound could potentially alleviate pain associated with inflammatory conditions.
Neuropathic Pain Model
In a controlled study using a rat model of neuropathic pain induced by spinal nerve ligation, administration of compounds similar to the target compound resulted in significant pain relief. The effective dose was reported at 30 mg/kg administered intraperitoneally, demonstrating both potency and a favorable safety profile .
Alzheimer’s Disease Models
Another area of investigation involves the neuroprotective effects against amyloid-beta toxicity in Alzheimer’s disease models. Compounds with similar structures were shown to mitigate Aβ42 toxicity by rescuing phenotypic defects in Drosophila models, indicating potential applications in neurodegenerative diseases .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
